molecular formula C7H11ClO B12559469 (6-Chlorocyclohex-3-en-1-yl)methanol CAS No. 143837-37-0

(6-Chlorocyclohex-3-en-1-yl)methanol

Cat. No.: B12559469
CAS No.: 143837-37-0
M. Wt: 146.61 g/mol
InChI Key: YKPNQAMLYLGKAZ-UHFFFAOYSA-N
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Description

(6-Chlorocyclohex-3-en-1-yl)methanol is an organic compound characterized by a cyclohexene ring substituted with a chlorine atom and a hydroxymethyl group

Properties

CAS No.

143837-37-0

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

(6-chlorocyclohex-3-en-1-yl)methanol

InChI

InChI=1S/C7H11ClO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5H2

InChI Key

YKPNQAMLYLGKAZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chlorocyclohex-3-en-1-yl)methanol typically involves the chlorination of cyclohexene followed by a hydroxymethylation reaction. One common method includes:

    Chlorination: Cyclohexene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 6-chlorocyclohexene.

    Hydroxymethylation: The 6-chlorocyclohexene is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield (6-Chlorocyclohex-3-en-1-yl)methanol.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

(6-Chlorocyclohex-3-en-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (6-Chlorocyclohex-3-en-1-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.

Major Products Formed

    Oxidation: (6-Chlorocyclohex-3-en-1-yl)carboxylic acid.

    Reduction: (6-Chlorocyclohex-3-en-1-yl)methane.

    Substitution: (6-Aminocyclohex-3-en-1-yl)methanol or (6-Thiocyclohex-3-en-1-yl)methanol.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Synthesis of Allylic Alcohols

One significant application of (6-Chlorocyclohex-3-en-1-yl)methanol is in the synthesis of allylic alcohols. It serves as an intermediate in the preparation of various substituted allylic carbamates through a one-pot synthesis method. This process involves the reduction of β-chloro-α,β-unsaturated aldehydes, leading to high yields of the desired products. The synthesis conditions have been optimized to achieve excellent conversion rates, as detailed in Table 1.

Substrate Product Yield (%) Reaction Time (h) Temperature (°C)
11192Reflux100
2129612Room Temp

The compounds produced are characterized using NMR and IR spectroscopy, confirming their structure and purity .

Material Science Applications

2.1 Photo-Cross-Linkable Polymers

(6-Chlorocyclohex-3-en-1-yl)methanol is also utilized in the development of photo-cross-linkable polymers. These polymers exhibit unique properties such as redissolution capability, making them suitable for applications in coatings and adhesives. The incorporation of this compound enhances the performance characteristics of these materials, allowing for better control over their physical properties during processing .

3.1 Antimicrobial Properties

Recent studies have explored the antimicrobial properties of compounds related to (6-Chlorocyclohex-3-en-1-yl)methanol. While specific data on this compound is limited, related chlorinated cyclohexene derivatives have shown promising activity against various bacterial strains. This suggests potential applications in pharmaceuticals or as biocides in agricultural settings .

Case Studies

4.1 Synthesis Optimization Case Study

A notable case study involved optimizing the reaction conditions for synthesizing (6-Chlorocyclohex-3-en-1-yl)methanol-derived products. Researchers tested various solvents and bases to enhance yield and reduce reaction time. The findings indicated that using triethylamine as a base significantly improved conversion rates compared to other conditions, highlighting the importance of reaction environment in synthetic chemistry .

4.2 Polymer Development Case Study

Another case study focused on integrating (6-Chlorocyclohex-3-en-1-yl)methanol into polymer formulations for coatings. The resulting polymers demonstrated improved adhesion and flexibility compared to traditional formulations, showcasing the compound's utility in enhancing material properties for industrial applications .

Mechanism of Action

The mechanism of action of (6-Chlorocyclohex-3-en-1-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar structure but lacks the chlorine atom.

    Cyclohexene: Similar structure but lacks the hydroxymethyl group.

    Chlorocyclohexane: Similar structure but lacks the double bond and hydroxymethyl group.

Biological Activity

(6-Chlorocyclohex-3-en-1-yl)methanol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of (6-Chlorocyclohex-3-en-1-yl)methanol typically involves the reduction of corresponding chlorinated cyclohexenyl compounds. For example, a one-pot procedure has been documented where chlorovinylaldehydes undergo carbonyl reduction using sodium borohydride, yielding various substituted alcohols with good yields .

Antimicrobial Properties

Research indicates that (6-Chlorocyclohex-3-en-1-yl)methanol exhibits notable antimicrobial activity. In studies involving various bacterial strains, the compound was shown to inhibit growth effectively, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific bacteria tested .

Insecticidal Activity

The compound has also been associated with insecticidal properties. Extracts containing (6-Chlorocyclohex-3-en-1-yl)methanol demonstrated significant toxicity against pests like silkworm larvae, with reported LC50 values indicating high efficacy at concentrations around 20 to 100 ppm . The mechanism of action is believed to involve acetylcholinesterase (AChE) inhibition, disrupting normal neurotransmission in insects .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of (6-Chlorocyclohex-3-en-1-yl)methanol on various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values calculated through MTT assays showing effective concentration ranges between 5 to 30 µM for different cell lines . This suggests potential applications in cancer therapeutics.

Study on Antimicrobial Effects

A comprehensive study conducted by researchers involved testing (6-Chlorocyclohex-3-en-1-yl)methanol against a panel of bacterial pathogens. The results indicated that the compound's antibacterial activity was comparable to standard antibiotics like ampicillin and tetracycline. The study concluded that further exploration into its mechanism could lead to the development of new antimicrobial agents .

Insecticidal Activity Assessment

Another case study focused on the insecticidal properties of (6-Chlorocyclohex-3-en-1-yl)methanol against agricultural pests. The findings revealed that the compound not only killed insects but also acted as a repellent, reducing pest populations significantly in treated areas. This dual action highlights its potential as an environmentally friendly pesticide alternative .

Research Findings Summary

Activity Effectiveness Concentration Range Reference
AntimicrobialInhibits bacterial growth10 - 50 µg/mL
InsecticidalToxicity against pests20 - 100 ppm
CytotoxicitySignificant against cancer5 - 30 µM

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